molecular formula C13H14ClN B597045 6-tert-Butyl-4-chloro-quinoline CAS No. 18436-72-1

6-tert-Butyl-4-chloro-quinoline

Cat. No. B597045
CAS RN: 18436-72-1
M. Wt: 219.712
InChI Key: KRVMLZMNINVLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-tert-Butyl-4-chloro-quinoline” is a chemical compound with the molecular formula C13H14ClN . It is a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N .


Synthesis Analysis

The synthesis of “6-tert-Butyl-4-chloro-quinoline” and its derivatives could potentially involve the transesterification of β-keto esters . Transesterification is a useful transformation in organic synthesis and has been used for the synthesis of compounds of pharmaceutical importance .


Molecular Structure Analysis

The molecular structure of “6-tert-Butyl-4-chloro-quinoline” consists of a quinoline core, which is a bicyclic compound with one benzene ring fused to a pyridine ring . The “6-tert-Butyl” and “4-chloro” groups are substituents on this quinoline core .


Chemical Reactions Analysis

The chemical reactions involving “6-tert-Butyl-4-chloro-quinoline” could potentially include reactions typical of quinolines and their derivatives . For example, quinolines can undergo electrophilic substitution reactions at the 5 and 8 positions .

Scientific Research Applications

Antifungal Activity

The compound has been found to exhibit excellent antifungal activity. A series of new 6-tert-butyl-8-chloro-2,3-dimethyl quinoline derivatives were designed and synthesized. The primarily antifungal assay results indicated that all of them exhibited excellent protective efficacy (100%) against Pyricularia oryae at 100 ppm . The compound 2p (6-tert-butyl-8-chloro-2,3-dimethylquinolin-4-yl (2-chloro-5-trifluoromethyl)benzyl)carbonate) possessed the highest fungicidal efficacy against Pyricularia oryae, even at 10 ppm .

Drug Discovery

Quinoline, a vital scaffold for leads in drug discovery, plays a significant role in the fields of industrial and synthetic organic chemistry . The 6-tert-Butyl-4-chloro-quinoline could potentially be used as a lead compound in the development of new drugs.

Biological Activities

1,5-Naphthyridines, which are structurally similar to quinolines, have been found to exhibit a great variety of biological activities . Given the structural similarity, it’s possible that 6-tert-Butyl-4-chloro-quinoline may also exhibit a range of biological activities.

Ligands in Analytical Chemistry

Quinoline derivatives have found application as ligands in analytical chemistry . The 6-tert-Butyl-4-chloro-quinoline could potentially be used as a ligand in various analytical chemistry applications.

Hydrogen Acceptors

Quinoline derivatives have been used as hydrogen acceptors . The 6-tert-Butyl-4-chloro-quinoline, being a quinoline derivative, could potentially be used as a hydrogen acceptor in various chemical reactions.

Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives have been used in the manufacture of organic light-emitting diodes (OLEDs) . The 6-tert-Butyl-4-chloro-quinoline could potentially be used in the manufacture of OLEDs.

Safety and Hazards

The safety data sheet for a related compound, tert-butyl chloride, indicates that it is a highly flammable liquid and vapor . It may cause skin and eye irritation . Similar precautions may be necessary when handling “6-tert-Butyl-4-chloro-quinoline”.

Future Directions

The future directions for research on “6-tert-Butyl-4-chloro-quinoline” could involve exploring its potential applications in pharmaceuticals and other industries . Further studies could also investigate its synthesis, properties, and mechanisms of action in more detail.

properties

IUPAC Name

6-tert-butyl-4-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN/c1-13(2,3)9-4-5-12-10(8-9)11(14)6-7-15-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVMLZMNINVLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CN=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279299
Record name 4-Chloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-tert-Butyl-4-chloro-quinoline

CAS RN

18436-72-1
Record name 4-Chloro-6-(1,1-dimethylethyl)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18436-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-6-(1,1-dimethylethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.